molecular formula C28H27N5O B10861235 Senexin C

Senexin C

Cat. No.: B10861235
M. Wt: 449.5 g/mol
InChI Key: AFUHWZUYZJGVKM-UHFFFAOYSA-N
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Description

Senexin C is a selective and orally active inhibitor of cyclin-dependent kinases 8 and 19. These kinases are part of the Mediator complex, a large multiprotein assembly that plays pivotal roles in regulating transcription by RNA polymerase II. Elevated expression of cyclin-dependent kinases 8 or 19 has been reported in many cancers, including melanoma, colorectal, breast, prostate, gastric, and pancreatic cancers .

Preparation Methods

Senexin C is synthesized through a series of chemical reactions starting from quinoline-6-carbonitrile derivatives. The synthetic route involves multiple steps, including the formation of key intermediates and their subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Senexin C undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.

    Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Senexin C has a wide range of scientific research applications, including:

Mechanism of Action

Senexin C exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases 8 and 19. These kinases are involved in the regulation of transcription by phosphorylating specific transcription factors and components of the Mediator complex. By inhibiting these kinases, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, survival, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Senexin C is part of a series of quinoline-based inhibitors of cyclin-dependent kinases 8 and 19. Similar compounds include Senexin A and Senexin B. Compared to these compounds, this compound exhibits higher potency, metabolic stability, and tumor-enrichment pharmacokinetic profile. The residence time of this compound binding to cyclin-dependent kinases 8 or 19 is 2−3 fold longer than that of Senexin B, suggesting a potential mechanism for the increased efficacy of this compound over Senexin B .

List of Similar Compounds

  • Senexin A
  • Senexin B
  • BI-1347-derived PROTAC 4.48

This compound stands out due to its unique properties, including sustained target inhibition and highly tumor-enriched pharmacokinetics, making it a promising lead compound for cancer therapy .

Properties

Molecular Formula

C28H27N5O

Molecular Weight

449.5 g/mol

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinoline-6-carbonitrile

InChI

InChI=1S/C28H27N5O/c1-32-12-14-33(15-13-32)28(34)24-6-5-22-16-20(2-4-23(22)18-24)8-10-30-27-9-11-31-26-7-3-21(19-29)17-25(26)27/h2-7,9,11,16-18H,8,10,12-15H2,1H3,(H,30,31)

InChI Key

AFUHWZUYZJGVKM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=C5C=C(C=CC5=NC=C4)C#N

Origin of Product

United States

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